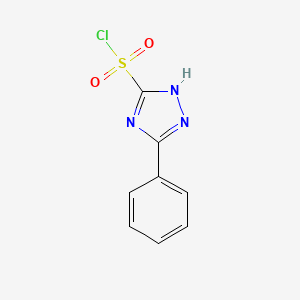

5-Phenyl-1h-1,2,4-triazole-3-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1H-1,2,4-triazole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2S/c9-15(13,14)8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOKWPFLGIHCAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Phenyl-1H-1,2,4-triazole-3-sulfonyl chloride (CAS 6461-29-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 5-Phenyl-1H-1,2,4-triazole-3-sulfonyl chloride, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Given the limited direct literature on this specific molecule, this document synthesizes information from related structures and established chemical principles to offer a comprehensive resource on its properties, synthesis, and potential applications.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a versatile building block for designing molecules that can interact with various biological targets. Compounds incorporating the 1,2,4-triazole moiety have demonstrated antifungal, antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][4] The introduction of a phenyl group at the 5-position and a sulfonyl chloride at the 3-position is anticipated to modulate the electronic and steric properties of the triazole core, offering a unique entry point for the synthesis of novel derivatives with potentially enhanced or novel biological activities.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale |

| Molecular Formula | C8H6ClN3O2S | Based on the chemical structure. |

| Molecular Weight | 243.67 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid. | Similar to other aromatic sulfonyl chlorides and triazole derivatives. |

| Melting Point | Expected to be relatively high. | Aromatic and heterocyclic compounds with potential for intermolecular interactions often have high melting points. |

| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) and chlorinated solvents (e.g., dichloromethane, chloroform). Sparingly soluble in water due to the reactive sulfonyl chloride group. | The polarity of the triazole ring and sulfonyl group suggests solubility in polar solvents. |

| Stability | The sulfonyl chloride group is reactive and susceptible to hydrolysis. The compound should be stored in a dry, inert atmosphere. | Sulfonyl chlorides readily react with nucleophiles, including water. |

Spectroscopic Analysis: A Predictive Overview

Spectroscopic analysis is essential for the structural elucidation and purity assessment of the title compound.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic strong absorption bands for the sulfonyl chloride group in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[5] Other expected peaks include those for aromatic C-H stretching around 3100-3000 cm⁻¹, C=C and C=N stretching of the aromatic and triazole rings in the 1600-1450 cm⁻¹ region, and N-H stretching of the triazole ring around 3400-3200 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum should display signals for the phenyl protons, likely in the aromatic region (δ 7.0-8.5 ppm). The N-H proton of the triazole ring would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR : The spectrum will show distinct signals for the carbon atoms of the phenyl and triazole rings. The carbon attached to the sulfonyl chloride group is expected to be significantly downfield.

-

-

Mass Spectrometry (MS) : The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.[5]

Synthesis and Reactivity

A plausible synthetic route to 5-Phenyl-1H-1,2,4-triazole-3-sulfonyl chloride starts from the corresponding thiol, 5-phenyl-1H-1,2,4-triazole-3-thiol. This approach is analogous to the preparation of other triazole sulfonyl chlorides.[6]

Proposed Synthetic Workflow

Caption: Proposed synthesis of the title compound.

Detailed Experimental Protocol

Step 1: Synthesis of the Precursor, 5-phenyl-1H-1,2,4-triazole-3-thiol

This precursor can be synthesized via the cyclization of 1-benzoylthiosemicarbazide, which is obtained from the reaction of benzoyl chloride with thiosemicarbazide.[7]

-

Preparation of 1-benzoylthiosemicarbazide : To a solution of thiosemicarbazide in a suitable solvent (e.g., ethanol), add benzoyl chloride dropwise with stirring. The reaction mixture is typically heated to facilitate the reaction.

-

Cyclization : The resulting 1-benzoylthiosemicarbazide is then cyclized in the presence of a base, such as sodium hydroxide, in an aqueous or alcoholic medium to yield 5-phenyl-1H-1,2,4-triazole-3-thiol.[7]

Step 2: Oxidative Chlorination to 5-Phenyl-1H-1,2,4-triazole-3-sulfonyl chloride

This step involves the conversion of the thiol group to a sulfonyl chloride.

-

Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet, suspend 5-phenyl-1H-1,2,4-triazole-3-thiol (1 equivalent) in glacial acetic acid.[6]

-

Chlorination : Cool the suspension to 0 °C in an ice bath. Bubble chlorine gas through the solution while maintaining the temperature below 5 °C. Alternatively, a solution of a chlorinating agent like sodium hypochlorite can be added dropwise.[6]

-

Monitoring : The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Pour the reaction mixture into ice-water to precipitate the product.

-

Purification : Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 5-Phenyl-1H-1,2,4-triazole-3-sulfonyl chloride.

Reactivity Profile

The primary site of reactivity for this molecule is the highly electrophilic sulfonyl chloride group. It will readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, making it a valuable intermediate for the synthesis of a diverse library of sulfonamide derivatives.

Caption: Key reactions of the title compound.

These reactions are typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. The resulting sulfonamides are of particular interest in medicinal chemistry due to their prevalence in a wide array of drugs.[8]

Potential Applications in Drug Discovery and Materials Science

The structural features of 5-Phenyl-1H-1,2,4-triazole-3-sulfonyl chloride suggest its utility as a versatile building block.

-

Medicinal Chemistry : As a precursor to a wide array of sulfonamides, this compound can be used to generate libraries of novel molecules for screening against various diseases. The 1,2,4-triazole core is associated with a broad spectrum of biological activities, and the introduction of diverse sulfonamide functionalities allows for fine-tuning of the pharmacological profile.[7][8][9]

-

Materials Science : The triazole ring can act as a ligand for metal coordination.[3] Derivatives of this compound could be explored for the synthesis of coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing.

Conclusion

5-Phenyl-1H-1,2,4-triazole-3-sulfonyl chloride is a promising, yet underexplored, chemical entity. While direct experimental data is scarce, its synthesis is feasible through established chemical transformations. Its true value lies in its potential as a versatile intermediate for the creation of novel sulfonamide derivatives with a wide range of potential applications, particularly in the field of drug discovery. Further research into the synthesis and reactivity of this compound is warranted to unlock its full potential.

References

-

Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, June 14). National Library of Medicine. Retrieved February 26, 2026, from [Link]

-

Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022, September 26). SciSpace. Retrieved February 26, 2026, from [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025, September 4). MDPI. Retrieved February 26, 2026, from [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers. Retrieved February 26, 2026, from [Link]

-

3-[(4-Phenoxyphenyl)sulfanyl]-5-phenyl-1H-1,2,4-triazole. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

-

Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity. (2006, January 15). PubMed. Retrieved February 26, 2026, from [Link]

-

IR, NMR and MS of a Sulfonyl Chloride compound. (2008, July 30). ACD/Labs. Retrieved February 26, 2026, from [Link]

-

Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X. (n.d.). SciSpace. Retrieved February 26, 2026, from [Link]

-

3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole. (2022, July 7). MDPI. Retrieved February 26, 2026, from [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, May 6). National Library of Medicine. Retrieved February 26, 2026, from [Link]

-

Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. (n.d.). Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]

-

Synthesis of 5-phenyl-1H-1,2,4-triazol-3-amine under different conditions. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

-

5-phenyl-1H-1,2,4-triazole-3-sulfonyl chloride. (n.d.). Cramer Reagent. Retrieved February 26, 2026, from [Link]

-

Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

-

The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

-

1-Phenylsulfonyl-1H-1,2,4-triazole. (2025, August 10). ResearchGate. Retrieved February 26, 2026, from [Link]

-

1,2,4-Triazole. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025, May 10). INDUS JOURNAL OF BIOSCIENCE RESEARCH. Retrieved February 26, 2026, from [Link]

-

(PDF) Synthesis and evaluation of 4-amino-5-phenyl-4H-[7][8][9]-triazole-3-thiol derivatives as antimicrobial agents. (n.d.). Academia.edu. Retrieved February 26, 2026, from [Link]

Sources

- 1. 3-[(4-Phenoxyphenyl)sulfanyl]-5-phenyl-1H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole | MDPI [mdpi.com]

- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 4. Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

Chemical structure of 5-phenyl-1,2,4-triazole-3-sulfonyl chloride tautomers

Title: Technical Guide: Structural Dynamics and Synthetic Handling of 5-Phenyl-1,2,4-Triazole-3-Sulfonyl Chloride

Executive Summary: The Scaffold and its Challenges

The 5-phenyl-1,2,4-triazole-3-sulfonyl chloride moiety represents a high-value, high-risk scaffold in medicinal chemistry. Often utilized as a precursor for sulfonamide-based peptidomimetics or as a covalent warhead in fragment-based drug discovery (FBDD), its utility is frequently compromised by its inherent instability and complex tautomeric behavior.

This guide moves beyond standard synthesis recipes to address the structural reality of the molecule in solution. We define the tautomeric landscape that dictates its reactivity and provide a self-validating protocol for its generation and immediate utilization.

The Tautomeric Landscape

Unlike simple benzenesulfonyl chlorides, the 1,2,4-triazole core introduces a mobile proton, creating a dynamic equilibrium between three distinct tautomers: 1H , 2H , and 4H .

The presence of the Sulfonyl Chloride (

Theoretical Tautomers

The position of the proton (

Figure 1: Tautomeric equilibrium of 3,5-disubstituted 1,2,4-triazoles. The rapid interconversion often precludes the isolation of a single tautomer at room temperature.

Structural Determination Strategy

In solution (DMSO-

-

1H-NMR: Look for the broad

-H singlet (usually -

13C-NMR: The C3 and C5 signals will shift depending on the dominant tautomer. The C3 (attached to

) is typically desheilded ( -

X-Ray Crystallography: The only definitive method for solid-state assignment. In analogous structures, the 1H tautomer is frequently observed due to hydrogen bonding capabilities, though the 2H form can be stabilized by specific solvent interactions.

Stability & Decomposition (The "Hidden" Chemistry)

Heteroaromatic sulfonyl chlorides are notoriously unstable. The electron-deficient triazole ring facilitates the extrusion of sulfur dioxide (

Decomposition Pathway:

Critical Handling Rules:

-

Temperature: Never heat above

during generation. Store at -

Moisture: Hydrolysis to the sulfonic acid is rapid. All glassware must be flame-dried.

-

Usage: Generate in situ whenever possible.

Self-Validating Experimental Protocol

This protocol describes the oxidative chlorination of 5-phenyl-1,2,4-triazole-3-thiol . It includes a mandatory "Validation Checkpoint" to ensure the active species is formed before committing valuable amine substrates.

Reagents & Materials[1]

-

Precursor: 5-phenyl-1,2,4-triazole-3-thiol (1.0 eq)

-

Oxidant: N-Chlorosuccinimide (NCS) (3.0 eq) or Chlorine gas (

) -

Acid: 2M HCl (aq) or Acetic Acid (AcOH)

-

Solvent: Acetonitrile (MeCN) / Water (5:1 ratio) or DCM (for anhydrous routes)

-

Quench: Morpholine (analytical standard)

Step-by-Step Workflow

Step 1: Slurry Formation Suspend 5-phenyl-1,2,4-triazole-3-thiol in MeCN/Water (5:1) and cool to -5°C using an ice/salt bath. Vigorous stirring is essential to prevent localized hot spots.

Step 2: Oxidative Chlorination (The Critical Window)

Add NCS portion-wise over 15 minutes, maintaining internal temperature

-

Observation: The suspension should clear as the sulfonyl chloride forms, followed potentially by the precipitation of the product if concentration is high.

-

Reaction Time: Stir for exactly 30-45 minutes at 0°C. Do not over-stir , as

extrusion initiates over time.

Step 3: The Validation Checkpoint (Mandatory)

Before workup, take a

-

Add to a vial containing

Morpholine in -

Shake for 1 minute.

-

Analyze via LCMS.

-

Pass: Major peak corresponds to the Morpholine Sulfonamide

. -

Fail: Major peak corresponds to Chloro-triazole

or Sulfonic acid -

Decision: If "Pass", proceed immediately. If "Fail", discard batch; temperature control was likely lost.

-

Step 4: Workup

Dilute with cold brine and extract rapidly with cold Ethyl Acetate (

Synthesis & Validation Logic Map

Figure 2: Logic flow for the synthesis and validation of the sulfonyl chloride, emphasizing the critical decision point.

Data Summary

| Parameter | Specification | Notes |

| Molecular Formula | ||

| MW | 243.67 g/mol | |

| Active Species | Sulfonyl Chloride | Electrophilic at Sulfur |

| Major Impurity | 3-chloro-5-phenyl-1,2,4-triazole | Result of |

| Storage | Not Recommended | Use immediately or store < -20°C |

| Tautomerism | Solvent and pH dependent |

References

-

Kubota, S., & Uda, M. (1975).[1] 1,2,4-Triazoles. IV.[2][1][3][4][5] Tautomerism of 3,5-Disubstituted 1,2,4-Triazoles. Chemical & Pharmaceutical Bulletin.[1] Link

-

Potts, K. T. (1961).[5] The Chemistry of 1,2,4-Triazoles.[2][1][3][4][5][6][7][8][9] Chemical Reviews. Link

-

Enamine Ltd. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[10][11][12][13][14] ChemRxiv. Link

-

PubChem. (2023). 4H-1,2,4-Triazole-3-sulfonyl chloride Compound Summary. National Library of Medicine. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. isres.org [isres.org]

- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2H-[1,2,4]Triazole-3-sulfonyl chloride | 6461-29-6 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 5-phenyl-1,2,4-triazole-3-sulfonyl chloride: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents.[1] Its unique physicochemical properties, including metabolic stability and the capacity for hydrogen bonding, make it a valuable component in drug design.[2] The introduction of a phenyl group and a reactive sulfonyl chloride moiety at the 3 and 5 positions of the 1,2,4-triazole ring, respectively, gives rise to 5-phenyl-1,2,4-triazole-3-sulfonyl chloride, a versatile building block with significant potential in the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its relevance to drug discovery and development.

Molecular Profile

The molecular formula and weight of 5-phenyl-1,2,4-triazole-3-sulfonyl chloride are fundamental parameters for any experimental work. Based on the structure, these can be determined as follows:

| Parameter | Value |

| Chemical Formula | C₈H₆ClN₃O₂S |

| Molecular Weight | 243.67 g/mol |

| CAS Number | 1381947-50-7 |

Synthesis of 5-phenyl-1,2,4-triazole-3-sulfonyl chloride

The synthesis of 5-phenyl-1,2,4-triazole-3-sulfonyl chloride typically proceeds through a multi-step pathway, starting from the readily available precursor, 5-phenyl-4H-1,2,4-triazole-3-thiol.

Step 1: Synthesis of 5-phenyl-4H-1,2,4-triazole-3-thiol

The formation of the 1,2,4-triazole-3-thiol core is a well-established synthetic route.[3]

Protocol:

-

Acylation of Thiosemicarbazide: Benzoic acid is reacted with thiosemicarbazide in the presence of a condensing agent like polyphosphate ester (PPE) to form the corresponding acylthiosemicarbazide.

-

Cyclodehydration: The resulting acylthiosemicarbazide undergoes cyclodehydration in the presence of an aqueous alkali solution to yield 5-phenyl-4H-1,2,4-triazole-3-thiol.

Caption: Synthesis of 5-phenyl-4H-1,2,4-triazole-3-thiol.

Step 2: Oxidation to the Sulfonic Acid (or direct chlorination)

The thiol is then oxidized to the corresponding sulfonic acid. Alternatively, direct oxidative chlorination methods can be employed.

Protocol (Oxidation to Sulfonic Acid):

-

Oxidation: 5-phenyl-4H-1,2,4-triazole-3-thiol is treated with a strong oxidizing agent, such as hydrogen peroxide or potassium permanganate, in an appropriate solvent to yield 5-phenyl-1H-1,2,4-triazole-3-sulfonic acid.

Step 3: Conversion to the Sulfonyl Chloride

The final step involves the conversion of the sulfonic acid to the desired sulfonyl chloride.

Protocol:

-

Chlorination: 5-phenyl-1H-1,2,4-triazole-3-sulfonic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to afford 5-phenyl-1,2,4-triazole-3-sulfonyl chloride.

Caption: Conversion of the thiol to the sulfonyl chloride.

Reactivity of the Sulfonyl Chloride Group

The reactivity of 5-phenyl-1,2,4-triazole-3-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[4] This makes it susceptible to nucleophilic attack, leading to the formation of a variety of derivatives.

Sulfonamide Formation

The reaction with primary or secondary amines is a cornerstone of sulfonyl chloride chemistry, yielding sulfonamides. This reaction is of immense importance in medicinal chemistry as the sulfonamide moiety is a key functional group in numerous drugs.[4]

Experimental Protocol: General Procedure for Sulfonamide Synthesis

-

Dissolution: Dissolve 5-phenyl-1,2,4-triazole-3-sulfonyl chloride in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Addition of Amine: Add the desired primary or secondary amine to the solution, typically in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Perform an aqueous work-up to remove the base and any water-soluble byproducts. The crude product is then purified by recrystallization or column chromatography.

Caption: General reaction scheme for sulfonamide formation.

Sulfonate Ester Formation

Reaction with alcohols in the presence of a base leads to the formation of sulfonate esters. This transformation is synthetically valuable as it converts a poor leaving group (hydroxyl) into an excellent one (sulfonate).[4]

Applications in Drug Discovery and Development

The 1,2,4-triazole nucleus is a well-established pharmacophore with a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and antibacterial properties.[1][5] The introduction of a phenyl group can enhance these activities through various interactions with biological targets. The sulfonyl chloride group serves as a reactive handle to introduce a diverse range of functionalities, allowing for the generation of large libraries of compounds for biological screening.

Derivatives of 1,2,4-triazoles have shown significant potential as:

-

Antifungal Agents: Triazole-based drugs like fluconazole are potent inhibitors of fungal cytochrome P450 enzymes.[6]

-

Anticancer Agents: Certain triazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[6]

-

Antiviral Agents: The triazole core is present in antiviral drugs like ribavirin.[6]

The ability to readily synthesize a variety of sulfonamide derivatives from 5-phenyl-1,2,4-triazole-3-sulfonyl chloride makes it a highly attractive starting material for the development of new therapeutic agents.

Safety and Handling

Sulfonyl chlorides are reactive compounds and should be handled with appropriate safety precautions in a well-ventilated fume hood. They are sensitive to moisture and can react with water to produce hydrochloric acid. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

5-phenyl-1,2,4-triazole-3-sulfonyl chloride is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials and the high reactivity of the sulfonyl chloride group allow for the facile preparation of a diverse range of sulfonamide and sulfonate ester derivatives. The proven biological significance of the 1,2,4-triazole scaffold, coupled with the potential for molecular diversity offered by the sulfonyl chloride handle, positions this compound as a key intermediate in the quest for novel and effective therapeutic agents.

References

-

Reaction of 2-Aryl-4-Cyano-1,3-Oxazole-5-Sulfonyl Chlorides With 5-Amino-1H-Pyrazoles and 5-Amino-1H-1,2,4-Triazole | Request PDF. (2025, August 7). ResearchGate. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025, September 4). MDPI. [Link]

-

Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. (2011, August 18). PMC. [Link]

-

Synthesis of new 5-phenyl[4][7][8]triazole derivatives as ligands for the 5-HT1A serotonin receptor. (n.d.). Semantic Scholar. [Link]

-

3-(Methylsulfanyl)-5-phenyl-1H-1,2,4-triazole. (n.d.). PubChem. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. [Link]

-

5-methyl-3-phenylsulfanyl-1H-1,2,4-triazole. (n.d.). PubChem. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025, November 16). PMC. [Link]

-

4-[4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylphenyl]-1H-1,2,4-triazole-5-thione. (n.d.). PubChem. [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, May 6). Zaporizhzhia State Medical University. [Link]

-

Pyrazolo[5,1- c][4][7][8]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. (2025, August 23). PubMed. [Link]

-

3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole. (2022, July 7). MDPI. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC. [Link]

-

1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (2021, September 30). DergiPark. [Link]

-

Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023, June 9). Preprints.org. [Link]

-

Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. (n.d.). PMC. [Link]

-

4H-1,2,4-Triazole-3-sulfonyl chloride. (n.d.). PubChem. [Link]

-

Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025, June 30). Ginekologia i Poloznictwo. [Link]

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2018, March 13). ResearchGate. [Link]

-

1,2,4-Triazole. (n.d.). Wikipedia. [Link]

-

Cas 3357-42-4,3-phenyl-2H-1,2,4-triazole. (n.d.). LookChem. [Link]

Sources

- 1. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chemijournal.com [chemijournal.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

Heterocyclic sulfonyl chlorides in medicinal chemistry drug design

Strategic Imperative: The Heterocyclic Advantage

In modern medicinal chemistry, the sulfonamide moiety (

-

Physicochemical Modulation: Heterocyclic cores (pyridine, thiophene, isoxazole) lower

compared to phenyl rings, improving aqueous solubility and oral bioavailability. -

Specific Binding Interactions: Nitrogen and sulfur atoms in the ring act as secondary anchor points for active site residues (e.g., Zinc coordination in Carbonic Anhydrase).

-

Metabolic Stability: Electron-deficient heterocycles (e.g., pyrimidines) are often more resistant to oxidative metabolism (CYP450) than electron-rich phenyl rings.

However, the gateway to these scaffolds—the heterocyclic sulfonyl chloride —presents unique synthetic challenges regarding stability and reactivity that do not exist for their carbocyclic counterparts.[1]

The Stability Paradox: The "Heteroatom Effect"

Unlike benzenesulfonyl chlorides, which are generally bench-stable, heterocyclic sulfonyl chlorides (particularly 2-pyridyl and 2-imidazolyl derivatives) are notoriously unstable.

Mechanism of Decomposition (SO Extrusion)

The instability arises from the electron-withdrawing nature of the heterocycle combined with the leaving group ability of the sulfonyl moiety. In 2-pyridyl sulfonyl chloride, the nitrogen lone pair facilitates a nucleophilic attack by the chloride ion on the ring carbon, leading to

Key Insight: This decomposition is often autocatalytic. As

Figure 1: Mechanism of SO2 extrusion in electron-deficient heterocyclic sulfonyl chlorides.

Synthesis Decision Matrix

Selecting the correct synthetic route depends entirely on the starting functional group on the heterocycle.

Figure 2: Decision tree for selecting the optimal synthetic pathway based on substrate availability.

Comparative Analysis of Methods

| Method | Reagents | Scope | Pros | Cons |

| Oxidative Chlorination | Thiols, Benzyl thioethers | Mild, avoids | Requires thiol precursor (often smelly/toxic). | |

| Sandmeyer (DABSO) | Anilines | Access to diverse substitution patterns.[2] | ||

| Metallation | Aryl Halides | Good for electron-poor rings lacking protons. | Incompatible with ketones/aldehydes/esters. |

Validated Experimental Protocols

Protocol A: Oxidative Chlorination (NCS Method)

Best for: Converting heteroaromatic thiols to sulfonyl chlorides without using chlorine gas.

Scientific Rationale:

Direct chlorination with

Step-by-Step Workflow:

-

Preparation: In a 3-neck round bottom flask, suspend the heteroaromatic thiol (

equiv) in Acetonitrile ( -

Acidification: Cool to

. Add -

Oxidation: Add

( -

Monitoring: Stir at

for 1 hour. Monitor by TLC (mini-workup: quench aliquot with amine to form sulfonamide). -

Workup (Critical):

-

Dilute with cold

or -

Wash immediately with cold brine. Do not wash with water (rapid hydrolysis).

-

Dry over

, filter, and concentrate under reduced pressure at

-

-

Usage: Use the crude residue immediately for the coupling step.

Protocol B: DABSO-Mediated Sandmeyer Reaction

Best for: Starting from amino-heterocycles (anilines) when thiols are unavailable.

Scientific Rationale:

Step-by-Step Workflow:

-

Diazotization: Dissolve heteroaromatic amine (

equiv) in -

Capture: In a separate vessel, mix

( -

Combination: Transfer the diazonium solution to the DABSO mixture at

. -

Decomposition: Allow to warm to Room Temp. Gas evolution (

) will occur. -

Chlorination: Once gas evolution ceases, the intermediate sulfinate is formed. Add

(

Medicinal Chemistry Applications

Case Study: Carbonic Anhydrase Inhibitors (CAIs)

Dorzolamide and Brinzolamide utilize a thiophene-2-sulfonamide scaffold. The choice of thiophene over benzene is deliberate:

-

Geometry: The 5-membered ring angle (

vs -

Solubility: The thiophene ring reduces lipophilicity compared to a benzene ring, aiding topical formulation (eye drops).

Design Guideline: The "Sulfonate Ester" Workaround

If a specific heterocyclic sulfonyl chloride (e.g., 2-pyridyl) is too unstable to isolate, use the TCPC strategy (2,4,6-trichlorophenyl chlorosulfate).

-

Method: React the heterocyclic Grignard/Zinc reagent with TCPC.

-

Result: Forms a "TCP sulfonate ester."

-

Utility: These esters are stable solids but react with amines similarly to sulfonyl chlorides to form sulfonamides.[5]

References

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[6] Direct Conversion of Thiols to Sulfonyl Chlorides Using

.[7] Synlett, 2009(17), 2773–2776. Link -

Wright, S. W., & Hallstrom, K. N. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols.[8] The Journal of Organic Chemistry, 71(3), 1080–1084. Link

-

Woolven, H., González-Rodríguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2011).[2] DABSO: A Reagent for the Synthesis of Sulfonamides from Organometallic Reagents. Organic Letters, 13(18), 4876–4879. Link

-

Malet-Sanz, L., & Madurga, S. (2012). Computational and Experimental Study on the Stability of Heterocyclic Sulfonyl Chlorides. Journal of Organic Chemistry, 77(4), 1870-1879. Link

-

Shavnya, A., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate.[1][5] Organic Letters, 17(12), 2960–2963. Link

Sources

- 1. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Bioactive sulfonamide scaffolds containing 1,2,4-triazole rings

An In-Depth Technical Guide to Bioactive Sulfonamide Scaffolds Containing 1,2,4-Triazole Rings

Authored by: A Senior Application Scientist

Foreword: The Strategic Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic hybridization of pharmacophores has emerged as a powerful paradigm for the development of novel therapeutic agents with enhanced efficacy and unique mechanisms of action. This guide delves into the synergistic combination of two such "privileged" structures: the sulfonamide and the 1,2,4-triazole ring. The sulfonamide group, a cornerstone of antibacterial therapy, has demonstrated a remarkable breadth of biological activity, while the 1,2,4-triazole nucleus is a versatile heterocyclic scaffold known for its metabolic stability and diverse pharmacological profile. The fusion of these two moieties into a single molecular entity has yielded a new generation of bioactive compounds with significant potential in oncology, infectious diseases, and inflammatory conditions. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, elucidating the synthesis, biological activities, and structure-activity relationships (SAR) of these promising hybrid scaffolds.

I. The Architectural Blueprint: Synthetic Strategies

The creation of sulfonamide-1,2,4-triazole hybrids relies on a foundation of well-established synthetic organic chemistry principles. The choice of synthetic route is often dictated by the desired substitution pattern on both the sulfonamide and triazole moieties, allowing for the systematic exploration of chemical space to optimize biological activity.

A prevalent and versatile approach involves a multi-step synthesis commencing from commercially available starting materials. A general workflow is outlined below:

Caption: Generalized synthetic workflow for sulfonamide-1,2,4-triazole scaffolds.

Exemplary Protocol: Synthesis of a 2-Chlorobenzyl Sulfonamide 1,2,4-Triazole Derivative

This protocol is adapted from methodologies that have proven effective in generating potent antimicrobial agents. The rationale behind this specific pathway is its efficiency and modularity, allowing for late-stage diversification.

Step 1: Sulfonylation of Acetanilide

-

To a stirred solution of acetanilide in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by carefully pouring it onto crushed ice.

-

Filter the resulting precipitate, wash with cold water, and dry to yield the sulfonyl chloride intermediate.

-

Causality: This electrophilic substitution reaction is a standard method for introducing the sulfonyl chloride group onto an activated aromatic ring. Acetanilide is used to protect the amino group and direct the substitution.

-

Step 2: Aminolysis to Form the Sulfonamide

-

Dissolve the sulfonyl chloride intermediate in a suitable solvent (e.g., acetone).

-

Add an excess of aqueous ammonia or a desired primary/secondary amine.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Remove the solvent under reduced pressure and recrystallize the crude product to obtain the sulfonamide.

-

Causality: The nucleophilic attack of the amine on the electrophilic sulfur of the sulfonyl chloride displaces the chloride, forming the stable sulfonamide bond.

-

Step 3: N-Alkylation

-

To a solution of the sulfonamide in a polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate) followed by the desired alkylating agent (e.g., 2-chlorobenzyl chloride).

-

Heat the reaction mixture and monitor its progress by TLC.

-

After completion, pour the reaction mixture into water and extract the product with an organic solvent.

-

Purify the product by column chromatography.

-

Causality: The base deprotonates the sulfonamide nitrogen, creating a nucleophile that attacks the alkyl halide in an SN2 reaction. This step introduces a key substituent for SAR studies.

-

Step 4: Cyclization to the 1,2,4-Triazole Ring

-

The N-alkylated sulfonamide is then subjected to a series of reactions, often involving the formation of a thiosemicarbazide intermediate followed by cyclization.

-

Alternatively, a pre-formed 1,2,4-triazole moiety can be coupled with the sulfonamide scaffold. A common method involves the reaction of a potassium dithiocarbamate salt with hydrazine hydrate to form the 4-amino-1,2,4-triazole-3-thiol ring.

-

Causality: The cyclization step is crucial for the formation of the heterocyclic 1,2,4-triazole ring, which is essential for the desired biological activity.

-

II. Spectrum of Biological Activity: From Microbes to Malignancies

The hybridization of sulfonamides and 1,2,4-triazoles has unlocked a broad spectrum of pharmacological activities. The resulting scaffolds have been extensively evaluated as anticancer, antimicrobial, and anti-inflammatory agents.

A. Anticancer Activity

A significant body of research has focused on the anticancer potential of these hybrid molecules. They have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in tumor progression and the induction of apoptosis.

1. Carbonic Anhydrase Inhibition: A primary target for many sulfonamide-containing drugs is the family of carbonic anhydrase (CA) enzymes. Certain isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and play a crucial role in tumor cell survival and proliferation by regulating pH. Sulfonamide-1,2,4-triazole derivatives have been designed as potent and selective inhibitors of these tumor-associated CA isoforms.

The general mechanism of CA inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site. The triazole moiety often acts as a "tail," extending into the active site cavity and forming additional interactions with amino acid residues, thereby enhancing binding affinity and selectivity.

Caption: Simplified pathway of carbonic anhydrase IX inhibition.

2. Other Anticancer Mechanisms: Beyond CA inhibition, these scaffolds have demonstrated other anticancer effects. For instance, certain derivatives have shown potent activity against breast cancer cell lines like MCF-7 and T47D by inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2). Others have been found to induce cell cycle arrest and apoptosis.

Table 1: Anticancer Activity of Representative Sulfonamide-1,2,4-Triazole Derivatives

| Compound Class | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Sulfonamide-oxabicycloheptene-1,2,4-triazole hybrids | MCF-7, LCC2 | 0.14–24.82 | Antiproliferative | |

| Sulfonamide-urea-1,2,4-triazole hybrids | MCF-7, T47D | 1.06–2.97 | VEGFR-2 Inhibition | |

| Chromene-1,2,3-triazole benzene sulfonamide hybrids | PC-3 | 2.08–7.57 | CA IX Inhibition | |

| 1,2,4-Triazoles with dimethylpyrimidine sulfonamide | Various | More potent than DCF | Cytotoxic |

B. Antimicrobial Activity

The sulfonamide moiety is a classic antibacterial pharmacophore that inhibits dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The incorporation of a 1,2,4-triazole ring can enhance this activity and broaden the spectrum to include fungi.

Numerous studies have reported the synthesis of sulfonamide-1,2,4-triazole derivatives with significant in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species. For example, 2-chlorobenzyl sulfonamide 1,2,4-triazole derivatives have shown excellent activity against MRSA, B. subtilis, B. typhi, and E. coli, with MIC values comparable or superior to chloramphenicol. The proposed mechanism for some of these compounds involves binding to bacterial DNA.

Table 2: Antimicrobial Activity of Selected Sulfonamide-1,2,4-Triazole Scaffolds

| Compound Derivative | Target Organism | MIC (µmol/mL) | Reference |

| 2-chlorobenzyl sulfonamide 1,2,4-triazole (7c) | MRSA, B. subtilis, B. typhi, E. coli | 0.02–0.16 | |

| 4-bromo-N-((1-(4-(sulfamoylphenyl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide (6l) | B. subtilis, E. coli, K. pneumonia | 0.132 | |

| 5-[2-(N,N-Dimethylsulfamoyl)-4,5-dimethoxybenzyl]-4-tert-butyl-1,2,4-triazole-3-thione | E. coli, P. aeruginosa, S. typhimurium | N/A (most active in series) |

C. Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Compounds containing the 1,2,4-triazole ring have demonstrated anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The hybridization with a sulfonamide moiety can further modulate this activity. Some novel 1,2,4-triazole derivatives have shown potent and selective COX-2 inhibition, comparable to celecoxib.

III. Structure-Activity Relationship (SAR) Insights

The systematic modification of the sulfonamide-1,2,4-triazole scaffold has provided crucial insights into the structural requirements for optimal biological activity.

-

The Sulfonamide Moiety: The nature of the substituent on the sulfonamide nitrogen (N1) is critical. Heterocyclic rings, such as dimethylpyrimidine, can enhance anticancer activity. For antimicrobial action, an unsubstituted sulfonamide group (SO₂NH₂) is often preferred as it mimics the p-aminobenzoic acid (PABA) substrate of dihydropteroate synthase.

-

The Aromatic Ring: Substitution on the phenyl ring of the benzenesulfonamide portion can significantly influence activity. For instance, in a series of carbonic anhydrase inhibitors, a para-bromo or para-chloro substitution on a benzyl group attached to the triazole ring resulted in the highest binding affinity.

-

The 1,2,4-Triazole Ring: The substitution pattern on the triazole ring itself is a key determinant of activity and selectivity. Different substituents can modulate the compound's lipophilicity and its ability to form hydrogen bonds and other interactions with the target protein. The presence of a thione group on the triazole ring is a common feature in many active antimicrobial and anticancer derivatives.

-

The Linker: The nature and length of the linker connecting the sulfonamide and triazole moieties can also impact biological activity by influencing the overall conformation of the molecule.

IV. Future Directions and Conclusion

The fusion of sulfonamide and 1,2,4-triazole scaffolds has proven to be a highly fruitful strategy in medicinal chemistry. The resulting hybrid molecules exhibit a remarkable diversity of biological activities, with promising leads in the fields of oncology, infectious diseases, and inflammation. Future research in this area will likely focus on:

-

Multi-target Drug Design: Developing single molecules that can simultaneously modulate multiple targets, such as the dual CA IX and VEGFR-2 inhibitors, offers a promising approach to overcoming drug resistance in cancer.

-

Optimization of Pharmacokinetic Properties: Further derivatization and formulation studies are needed to improve the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of these compounds for in vivo applications.

-

Elucidation of Novel Mechanisms: While enzyme inhibition is a well-understood mechanism, further studies are required to uncover other potential mechanisms of action for these versatile scaffolds.

References

-

Recent development of azole–sulfonamide hybrids with the anticancer potential. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]

-

In silico study, Synthesis, Characterization and Preliminary Evaluation of Antimicrobial activity of new sulfonamide – 1,2,4-triazole derivatives. (2025, February 15). Iraqi Journal of Pharmaceutical Sciences. Retrieved February 22, 2024, from [Link]

- Ghorab, M. M., Alsaid, M. S., & Al-Dosari, M. (2016). DESIGN, SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 1,2,4-TRIAZOLES CARRYING BIOLOGICALLY ACTIVE SULFONAMIDE MOIETIES. Acta Poloniae Pharmaceutica, 73(5),

A Technical Guide to 5-phenyl-1H-1,2,4-triazole-3-sulfonyl chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Triazole Scaffold and the Utility of its Sulfonyl Chloride Derivative

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2] This five-membered heterocycle, with its unique arrangement of three nitrogen atoms, imparts favorable properties to drug candidates, including metabolic stability, hydrogen bonding capacity, and the ability to act as a bioisostere for amide and ester groups.[2] Consequently, molecules incorporating the 1,2,4-triazole moiety have demonstrated a broad spectrum of biological activities, leading to the development of successful antifungal, anticancer, antiviral, and antibacterial drugs.[1][2]

5-phenyl-1H-1,2,4-triazole-3-sulfonyl chloride emerges as a highly valuable, albeit specialized, reagent for the synthesis of novel 1,2,4-triazole derivatives. As a sulfonyl chloride, it is a reactive intermediate, primed for the introduction of a sulfonamide linkage. This functional group is another key pharmacophore in drug discovery, known for its ability to tightly bind to enzyme active sites. The combination of the 1,2,4-triazole ring and the reactive sulfonyl chloride group in a single molecule makes 5-phenyl-1H-1,2,4-triazole-3-sulfonyl chloride a potent building block for creating new chemical entities with potentially enhanced biological activity and diverse therapeutic applications. This guide provides an in-depth overview of its commercial availability, a detailed synthesis protocol, its predicted physicochemical and spectroscopic properties, and its potential applications in drug discovery.

Commercial Availability

5-phenyl-1H-1,2,4-triazole-3-sulfonyl chloride is available from a limited number of specialized chemical suppliers. Its availability is primarily on a research scale, and it may be synthesized on demand.

| Supplier | CAS Number | Purity | Notes |

| Kelamaer Reagent | 1381947-50-7 | 95% | Typically available with a short lead time.[3] |

Due to its limited number of suppliers, researchers are advised to inquire about availability and lead times well in advance of planned experiments.

Synthesis of 5-phenyl-1H-1,2,4-triazole-3-sulfonyl chloride

The synthesis of 5-phenyl-1H-1,2,4-triazole-3-sulfonyl chloride is a two-step process, starting from the corresponding thiol precursor, 5-phenyl-4H-1,2,4-triazole-3-thiol. The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for 5-phenyl-1H-1,2,4-triazole-3-sulfonyl chloride.

Part 1: Synthesis of 5-phenyl-4H-1,2,4-triazole-3-thiol

The synthesis of the thiol precursor can be achieved through the cyclization of a potassium dithiocarbazinate salt, which is formed from benzhydrazide.[4]

Experimental Protocol:

-

Formation of Potassium Dithiocarbazinate:

-

In a flask equipped with a magnetic stirrer, dissolve benzhydrazide in absolute ethanol.

-

Add a solution of potassium hydroxide in ethanol to the flask and cool the mixture in an ice bath.

-

Slowly add carbon disulfide to the cooled mixture with continuous stirring.

-

Continue stirring for several hours at room temperature. The potassium dithiocarbazinate salt will precipitate.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

-

-

Cyclization to 5-phenyl-4H-1,2,4-triazole-3-thiol:

-

Suspend the dried potassium dithiocarbazinate salt in water.

-

Add hydrazine hydrate to the suspension and reflux the mixture for several hours. The reaction can be monitored by the evolution of hydrogen sulfide.[4]

-

After cooling, carefully acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 5-phenyl-4H-1,2,4-triazole-3-thiol.[5]

-

Part 2: Oxidative Chlorination to 5-phenyl-1H-1,2,4-triazole-3-sulfonyl chloride

Experimental Protocol:

-

Reaction Setup:

-

In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, suspend 5-phenyl-4H-1,2,4-triazole-3-thiol in a suitable acidic medium, such as concentrated hydrochloric acid, cooled in an ice-salt bath.

-

-

Oxidative Chlorination:

-

Bubble chlorine gas through the stirred suspension while maintaining a low temperature (0-5 °C). The reaction is highly exothermic and the addition of chlorine should be controlled to keep the temperature within the desired range.

-

Alternatively, a mixture of hydrogen peroxide and thionyl chloride can be used as the oxidizing/chlorinating system.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Isolation:

-

Once the reaction is complete, pour the mixture onto crushed ice to precipitate the sulfonyl chloride.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Dry the product under vacuum in a desiccator. Due to the reactive nature of sulfonyl chlorides, the crude product is often used immediately in the next step without further purification.

-

Physicochemical and Spectroscopic Properties

As specific experimental data for 5-phenyl-1H-1,2,4-triazole-3-sulfonyl chloride is not widely published, the following properties are predicted based on the known characteristics of similar structures and functional groups.

| Property | Predicted Value |

| Molecular Formula | C₈H₆ClN₃O₂S |

| Molecular Weight | 243.67 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be higher than the thiol precursor, likely in the range of 200-250 °C with decomposition. |

| Solubility | Likely soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., DMF, DMSO). Expected to be insoluble in water, with which it will react. |

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics to aid in the identification and characterization of 5-phenyl-1H-1,2,4-triazole-3-sulfonyl chloride.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to be relatively simple.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~ 14.0-15.0 ppm | Broad singlet | 1H | N-H proton of the triazole ring |

| ~ 7.5-8.2 ppm | Multiplet | 5H | Phenyl group protons |

¹³C NMR Spectroscopy:

| Chemical Shift (δ) | Assignment |

| ~ 160-170 ppm | C3 of the triazole ring (attached to the sulfonyl chloride group) |

| ~ 150-160 ppm | C5 of the triazole ring (attached to the phenyl group) |

| ~ 125-135 ppm | Carbons of the phenyl group |

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100-3000 | Aromatic C-H stretching |

| ~ 1600, 1480 | Aromatic C=C stretching |

| ~ 1380-1360 | Asymmetric SO₂ stretching (characteristic) |

| ~ 1180-1160 | Symmetric SO₂ stretching (characteristic) |

| ~ 600-500 | S-Cl stretching |

Mass Spectrometry (MS):

In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z 243, with a characteristic isotopic peak at m/z 245 in an approximate 3:1 ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes. Key fragmentation patterns would likely involve the loss of SO₂ (64 Da) and Cl (35/37 Da).

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of 5-phenyl-1H-1,2,4-triazole-3-sulfonyl chloride lies in its role as a versatile intermediate for the synthesis of a diverse library of sulfonamide derivatives. The resulting N-substituted sulfonamides can be screened for a wide range of biological activities.

Caption: Role of 5-phenyl-1H-1,2,4-triazole-3-sulfonyl chloride in generating diverse sulfonamides for biological screening.

The 1,2,4-triazole core is a well-established pharmacophore in many clinically used drugs.[1] For example, fluconazole and itraconazole are potent antifungal agents, while letrozole and anastrozole are used in cancer therapy.[2] The sulfonamide group is also a key feature in many antibacterial (sulfonamides), diuretic, and anti-inflammatory drugs. By combining these two privileged scaffolds, novel compounds with unique pharmacological profiles can be generated. The reaction of 5-phenyl-1H-1,2,4-triazole-3-sulfonyl chloride with a variety of amines allows for the systematic exploration of the structure-activity relationship (SAR) of the resulting sulfonamides, which can be a fruitful strategy in the search for new drug candidates.[7]

Handling, Storage, and Safety

As a reactive sulfonyl chloride, 5-phenyl-1H-1,2,4-triazole-3-sulfonyl chloride should be handled with care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Incompatibilities: This compound is incompatible with strong oxidizing agents, strong bases, and water. It will react with nucleophiles such as alcohols and amines.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Given the lack of a specific Safety Data Sheet (SDS) for this compound, it should be treated as a hazardous substance. The 1,2,4-triazole core itself can have biological effects, and sulfonyl chlorides are known to be corrosive and lachrymatory.

Conclusion

5-phenyl-1H-1,2,4-triazole-3-sulfonyl chloride is a valuable synthetic intermediate for the development of novel compounds in medicinal chemistry. Its synthesis, while requiring careful handling of reactive intermediates, is achievable through established chemical transformations. Although its commercial availability is limited, its potential for generating diverse libraries of sulfonamide-containing 1,2,4-triazoles makes it a compound of interest for researchers in drug discovery. This guide provides a foundational understanding of its synthesis, properties, and applications, serving as a resource for its effective utilization in the laboratory.

References

-

Kelamaer Reagent. 5-phenyl-1H-1,2,4-triazole-3-sulfonyl chloride. [Link]

-

Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]

-

3-[(4-Phenoxyphenyl)sulfanyl]-5-phenyl-1H-1,2,4-triazole. National Center for Biotechnology Information. [Link]

-

Synthesis and Biological Evaluation of Some Schiff Bases of [4-(amino)-5-phenyl-4H-1, 2,4-triazole-3-thiol]. PubMed. [Link]

-

Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo. [Link]

-

Safety Data Sheet. [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [Link]

-

5-(4-Chloro-phenyl)-1H-[3][8][9]triazole-3-thiol, 95.0%, 1g. SciSupplies. [Link]

-

Safety Data Sheet. Ecolab. [Link]

-

Safety Data Sheet. MG Chemicals. [Link]

-

1-Sulfonyl-3-amino-1H-1,2,4-triazoles as Yellow Fever Virus Inhibitors. National Center for Biotechnology Information. [Link]

-

SAFETY DATA SHEET. Covestro Solution Center. [Link]

-

Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal. [Link]

-

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride, Thermo Scientific. Fisher Scientific. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

-

5-(Phenyl)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper in 3.5% NaCl solutions. ResearchGate. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. National Center for Biotechnology Information. [Link]

- 1,2,4-Triazole-3-thiols as antisecretory agents.

-

Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole. MDPI. [Link]

-

Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. MDPI. [Link]

- Pharmaceutical composition for inhibiting the growth of cancers.

-

1H-1,2,4-Triazole-3-sulfonyl chloride, 5-amino-. ChemBK. [Link]1,2,4-Triazole-3-sulfonyl%20chloride,%205-amino-)

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-phenyl-1H-1,2,4-triazole-3-sulfonyl chloride|å æçå°H5 [klamar-reagent.com]

- 4. Istanbul University Press [iupress.istanbul.edu.tr]

- 5. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 6. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 7. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes | MDPI [mdpi.com]

- 8. nepjol.info [nepjol.info]

- 9. 3-[(4-Phenoxyphenyl)sulfanyl]-5-phenyl-1H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

1,2,4-Triazole-3-Sulfonyl Chloride Derivatives: A Gateway to Novel Pharmacophores

An In-depth Technical Guide for Researchers in Drug Discovery

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities.[1][2] The introduction of a sulfonyl chloride moiety at the 3-position of this heterocyclic core creates a highly reactive and versatile intermediate, the 1,2,4-triazole-3-sulfonyl chloride derivative. This guide provides a comprehensive exploration of these derivatives, detailing their synthesis, reactivity, and profound utility as pharmacophores in the design of novel therapeutic agents. We will delve into the mechanistic underpinnings of their synthesis, provide validated experimental protocols, and survey their broad-spectrum biological activities, including their roles as anticancer, antimicrobial, and anti-inflammatory agents.[1][3][4] This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to leverage the unique chemical and biological attributes of this important class of compounds.

Introduction: The Strategic Importance of the 1,2,4-Triazole-3-Sulfonyl Chloride Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic properties, including its ability to participate in hydrogen bonding and its resistance to metabolic degradation, have made it a cornerstone in the design of numerous clinically successful drugs such as fluconazole (antifungal) and anastrozole (aromatase inhibitor).[1][2][5]

The strategic installation of a sulfonyl chloride (-SO₂Cl) group at the C3 position dramatically enhances the synthetic utility of the triazole scaffold. This powerful electrophilic handle allows for facile reaction with a wide array of nucleophiles—such as amines, phenols, and thiols—to generate a diverse library of sulfonamide and sulfonate ester derivatives. This "clickable" nature is paramount in drug discovery, enabling the rapid exploration of chemical space around the core pharmacophore to optimize potency, selectivity, and pharmacokinetic properties. Furthermore, the resulting sulfonamide linkage is a key structural motif in many established drugs, known for its ability to mimic a peptide bond and form critical hydrogen bond interactions with biological targets.[6]

This guide will illuminate the path from the foundational synthesis of 1,2,4-triazole-3-sulfonyl chlorides to their application in creating novel, biologically active molecules.

Synthesis of 1,2,4-Triazole-3-Sulfonyl Chloride Derivatives

The synthesis of the core intermediate, 1,2,4-triazole-3-sulfonyl chloride, is a multi-step process that requires careful control of reaction conditions. The most common and reliable pathway begins with the corresponding 1,2,4-triazole-3-thiol, which serves as the foundational building block.[7]

Mechanistic Rationale

The conversion of a thiol to a sulfonyl chloride is an oxidative process. The key transformation involves the oxidation of the sulfur atom. This is typically achieved using a strong oxidizing agent in an aqueous acidic medium. Chlorine gas or an in-situ generated source of chlorine is the oxidant of choice. The reaction proceeds through several intermediate oxidized sulfur species before the final chlorination step yields the desired sulfonyl chloride. The acidic aqueous environment is crucial for stabilizing the intermediates and facilitating the reaction cascade.

Experimental Protocol: Synthesis of 1H-1,2,4-triazole-3-sulfonyl chloride

This protocol details a robust and validated method for the synthesis of the parent 1H-1,2,4-triazole-3-sulfonyl chloride from its corresponding thiol precursor.

Materials:

-

1H-1,2,4-triazole-3-thiol

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Chlorine Gas (or a system for its in-situ generation)

-

Ice bath

-

Round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a gas outlet trap

-

Buchner funnel and filter paper

-

Diethyl ether or dichloromethane for extraction

Procedure:

-

Suspension Preparation: In a three-necked round-bottom flask cooled in an ice bath, suspend 1H-1,2,4-triazole-3-thiol (1 equivalent) in a mixture of concentrated hydrochloric acid and deionized water. The mixture should be stirred vigorously to ensure a fine, homogenous suspension.

-

Oxidative Chlorination: Bubble chlorine gas slowly through the stirred suspension. The temperature of the reaction mixture should be carefully maintained between 0 and 5 °C. The reaction is highly exothermic, and careful control of the chlorine addition rate is critical to prevent overheating and byproduct formation.

-

Monitoring the Reaction: The reaction progress can be monitored by the disappearance of the solid starting material and a change in the color of the reaction mixture.

-

Isolation of the Product: Once the reaction is complete, the resulting precipitate (the sulfonyl chloride product) is collected by vacuum filtration using a Buchner funnel.

-

Washing and Drying: The collected solid is washed with cold water to remove any residual acid and then dried under vacuum to yield the crude 1H-1,2,4-triazole-3-sulfonyl chloride.

-

Purification (if necessary): For most subsequent derivatization reactions, the crude product is of sufficient purity. If further purification is required, recrystallization from a suitable solvent system can be employed.

Self-Validation and Trustworthiness: This protocol is self-validating as the successful formation of the sulfonyl chloride can be readily confirmed by its characteristic reactivity. A small aliquot of the product will react vigorously with a primary amine (e.g., aniline) to form the corresponding sulfonamide, which can be easily characterized by standard analytical techniques (TLC, LC-MS, NMR).

Workflow Diagram: Synthesis of 1,2,4-Triazole-3-Sulfonyl Chloride

Caption: Synthetic pathway for 1,2,4-triazole-3-sulfonyl chloride.

Pharmacological Applications and Structure-Activity Relationships (SAR)

The true power of 1,2,4-triazole-3-sulfonyl chloride lies in its ability to serve as a scaffold for generating vast libraries of sulfonamide derivatives with diverse pharmacological profiles. The R-group introduced via reaction with a nucleophile (R-NH₂) can be systematically varied to probe the structure-activity landscape of a given biological target.

Anticancer Activity

Derivatives of 1,2,4-triazole sulfonamides have demonstrated significant potential as anticancer agents, targeting a range of mechanisms.[3][6][8]

-

Kinase Inhibition: Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. The 1,2,4-triazole core can act as a scaffold to position substituents that interact with the ATP-binding pocket of various kinases.[6]

-

Tubulin Polymerization Inhibition: Some 1,2,4-triazole sulfonamide derivatives have been shown to inhibit microtubule formation by binding to tubulin, leading to cell cycle arrest and apoptosis.[9]

-

Aromatase and Steroid Sulfatase Inhibition: The 1,2,4-triazole scaffold is present in anticancer drugs like Letrozole and Anastrozole, which are aromatase inhibitors used in breast cancer therapy.[2][6]

Table 1: Representative 1,2,4-Triazole Sulfonamide Derivatives with Anticancer Activity

| Compound ID | R-Group on Sulfonamide | Target/Mechanism | Activity/Cell Line | Reference |

| A-1 | Unsubstituted phenyl | General Anticancer | Higher activity than DCF | [10] |

| B-2 | Dimethylpyrimidine | General Anticancer | Higher activity than DCF | [10] |

| C-3 | Various aryl groups | BRAF/Tubulin Inhibition | Potent against various cell lines | [9] |

Antimicrobial and Antifungal Activity

The 1,2,4-triazole scaffold is a well-established pharmacophore in antimicrobial and antifungal agents.[4][11][12] The addition of a sulfonamide moiety can modulate this activity.[1][13] For instance, sulfonamides are known inhibitors of dihydropteroate synthase, an essential enzyme in the microbial folate biosynthesis pathway. Some sulfonamide-1,2,4-triazole derivatives have shown significant antifungal activity, in some cases greater than commercial agents like bifonazole.[1] Gram-negative bacteria appear to be particularly sensitive to this class of compounds.[13]

Anti-inflammatory Activity

Certain 1,2,4-triazole derivatives have been investigated as potent anti-inflammatory agents.[14][15][16][17] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. Some derivatives have shown COX-2 inhibitory activity comparable to celecoxib.[17]

Logical Relationship Diagram: From Scaffold to Biological Activity

Caption: Derivatization logic for pharmacological screening.

Conclusion and Future Perspectives

The 1,2,4-triazole-3-sulfonyl chloride scaffold represents a highly valuable and versatile tool in modern drug discovery. Its straightforward synthesis and high reactivity allow for the rapid generation of diverse compound libraries. The resulting sulfonamide derivatives have demonstrated a remarkable breadth of biological activities, underscoring the pharmacophoric potential of this structural motif.

Future research in this area will likely focus on several key aspects:

-

Combinatorial Chemistry: Leveraging high-throughput synthesis to create even larger and more diverse libraries for screening against a wider range of biological targets.

-

Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design derivatives with enhanced potency and selectivity for specific enzyme active sites.

-

Multitarget Ligands: Designing single molecules that can modulate multiple targets involved in a disease pathway, a promising strategy for complex diseases like cancer.[6]

By continuing to explore the rich chemistry and biology of 1,2,4-triazole-3-sulfonyl chloride derivatives, the scientific community is well-positioned to uncover the next generation of innovative therapeutics.

References

-

An insight on medicinal attributes of 1,2,4-triazoles. National Center for Biotechnology Information. [Link]

-

Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]

-

1,2,4-Triazole Derivatives As Potent Antimicrobial Agents: A Review. BPAS Journals. [Link]

-

Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Bentham Science. [Link]

-

New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. MDPI. [Link]

-

Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. CRPS Online. [Link]

-

Some 1,2,4‐triazole derivatives as potent anti‐inflammatory agents. ResearchGate. [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Bentham Science. [Link]

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. PubMed. [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]

-

Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems. [Link]

-

An overview on 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential anesthesic and anti-inflammatory agents. ScienceRise: Pharmaceutical Science. [Link]

-

Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. [Link]

-

A Review on 1, 2, 4 - Triazoles. Journal of Advanced Pharmacy Education and Research. [Link]

-

Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. PubMed. [Link]

-

Structures of novel 1,2,4-triazine sulfonamides and sulfonamide derivatives with anticancer activity. ResearchGate. [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Center for Biotechnology Information. [Link]

-

Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Al-Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

-

DESIGN, SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 1,2,4-TRIAZOLES CARRYING BIOLOGICALLY ACTIVE SULFONAMIDE MOIETIES. PubMed. [Link]

-

1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. [Link]

-

(PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]

-

synthesis of 1,2,4 triazole compounds. ISRES. [Link]

-

In silico study, Synthesis, Characterization and Preliminary Evaluation of Antimicrobial activity of new sulfonamide – 1,2,4-triazole derivatives. ResearchGate. [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. Science, Research and Technology. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information. [Link]

-

Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. ResearchGate. [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace by Typeset. [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. isres.org [isres.org]

- 4. bpasjournals.com [bpasjournals.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 8. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]